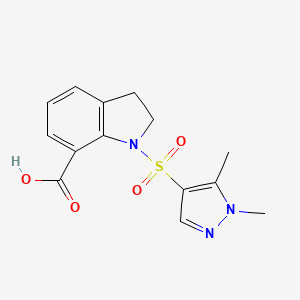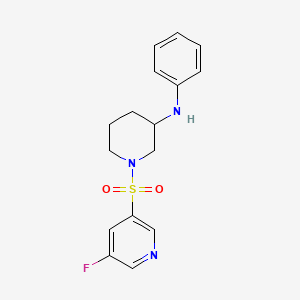![molecular formula C16H19N3O3 B6972932 2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid](/img/structure/B6972932.png)
2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid is a complex organic compound that features both imidazole and phenylethyl groups The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenylethyl group is an aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the imidazole derivative. The final step involves the acylation of the imidazole derivative with a suitable acylating agent to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound, potentially altering the imidazole ring.
Substitution: Substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar heterocyclic ring structure.
Phenylethylamine: Contains the phenylethyl group but lacks the imidazole ring.
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.
Uniqueness
2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid is unique due to the combination of the imidazole ring and the phenylethyl group, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler compounds like imidazole or phenylethylamine.
Propiedades
IUPAC Name |
2-[3-imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(7-9-18-11-8-17-13-18)19(12-16(21)22)10-6-14-4-2-1-3-5-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYOGAKQAFQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[4-(1-Methylpyrazol-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6972852.png)
![N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide](/img/structure/B6972859.png)
![N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-3-methylpyridazine-4-carboxamide](/img/structure/B6972870.png)
![3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972878.png)

![3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide](/img/structure/B6972902.png)
![2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)
![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)


![2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972941.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972942.png)
![N-[[5-[1-(3-hydroxypyridine-2-carbonyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6972949.png)
![(5-Tert-butylthiophen-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6972960.png)
